(5-Bromo-4-fluoro-2-methoxyphenyl)methanol
Overview
Description
(5-Bromo-4-fluoro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups, and a hydroxymethyl group is attached to the ring
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that (5-Bromo-4-fluoro-2-methoxyphenyl)methanol might interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
(5-Bromo-4-fluoro-2-methoxyphenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may participate in free radical bromination and nucleophilic substitution reactions . These interactions can influence the stability and reactivity of the compound, making it a valuable tool in synthetic organic chemistry.
Cellular Effects
The effects of this compound on different cell types and cellular processes are noteworthy. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it may influence the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes such as inflammation and apoptosis . Additionally, it can affect the expression of genes related to these pathways, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For instance, it may inhibit the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox states . These interactions can lead to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. This compound may undergo degradation under certain conditions, affecting its long-term efficacy and safety. Studies have shown that it can remain stable for extended periods under controlled conditions, but its effects may diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating inflammatory responses. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and dynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, impacting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-fluoro-2-methoxyphenyl)methanol typically involves the following steps:
Bromination and Fluorination: The starting material, 2-methoxyphenol, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the aromatic ring.
Formylation: The brominated and fluorinated intermediate is then subjected to formylation to introduce a formyl group at the para position relative to the methoxy group.
Reduction: The formyl group is reduced to a hydroxymethyl group using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-fluoro-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: (5-Bromo-4-fluoro-2-methoxyphenyl)formaldehyde, (5-Bromo-4-fluoro-2-methoxybenzoic acid).
Reduction: (5-Bromo-4-fluoro-2-methoxyphenyl)methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-4-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroanisole: A related compound with similar substituents but lacking the hydroxymethyl group.
2-Bromo-5-fluoro-2-methoxyacetophenone: Another similar compound with an acetyl group instead of a hydroxymethyl group.
Uniqueness
(5-Bromo-4-fluoro-2-methoxyphenyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further modifications and derivatizations, making the compound versatile for various applications.
Properties
IUPAC Name |
(5-bromo-4-fluoro-2-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQKTQNGUGJNSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609790 | |
Record name | (5-Bromo-4-fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923281-64-5 | |
Record name | (5-Bromo-4-fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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